REACTION_CXSMILES
|
[I-].[I:2][C:3]1[CH:4]=[C:5]([I:15])[C:6]2[O:10]C(=[N+](C)C)[S:8][C:7]=2[CH:14]=1.[OH-].[Na+]>CO>[I:15][C:5]1[CH:4]=[C:3]([I:2])[CH:14]=[C:7]([SH:8])[C:6]=1[OH:10] |f:0.1,2.3|
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Name
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N-(5,7-diiodo-1,3-benzoxathiol-2-ylidene)-N-methylmethanaminium iodide
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Quantity
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13 g
|
Type
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reactant
|
Smiles
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[I-].IC=1C=C(C2=C(SC(O2)=[N+](C)C)C1)I
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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ADDITION
|
Details
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added to 400 ml of water
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
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Type
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EXTRACTION
|
Details
|
the methylene chloride extract
|
Type
|
CUSTOM
|
Details
|
condensed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=CC(=C1)I)S)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 69.4% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |